molecular formula C14H21Cl2NO3 B3895675 1-(4-chloro-2-methylphenoxy)-3-(4-morpholinyl)-2-propanol hydrochloride

1-(4-chloro-2-methylphenoxy)-3-(4-morpholinyl)-2-propanol hydrochloride

Cat. No. B3895675
M. Wt: 322.2 g/mol
InChI Key: JNDKLVHTLDXESP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chloro-2-methylphenoxy)-3-(4-morpholinyl)-2-propanol hydrochloride, also known as ICI 118,551, is a selective beta-2 adrenergic receptor antagonist. It is used in scientific research to study the role of beta-2 adrenergic receptors in various physiological processes.

Scientific Research Applications

1-(4-chloro-2-methylphenoxy)-3-(4-morpholinyl)-2-propanol hydrochloride 118,551 is primarily used in scientific research to study the role of beta-2 adrenergic receptors in various physiological processes. It is commonly used as a tool to selectively block beta-2 adrenergic receptors in animal models to investigate their role in processes such as bronchodilation, glucose metabolism, and cardiac function. It has also been used in studies investigating the role of beta-2 adrenergic receptors in the central nervous system, including their potential role in anxiety and depression.

Mechanism of Action

1-(4-chloro-2-methylphenoxy)-3-(4-morpholinyl)-2-propanol hydrochloride 118,551 acts as a selective antagonist of beta-2 adrenergic receptors. It binds to these receptors and prevents the binding of endogenous ligands such as epinephrine and norepinephrine. This results in a reduction in the activation of downstream signaling pathways that are normally activated by beta-2 adrenergic receptor activation.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound 118,551 depend on the specific physiological process being studied. In general, blocking beta-2 adrenergic receptors with this compound 118,551 can result in a reduction in bronchodilation, an increase in insulin resistance, and a decrease in heart rate and contractility. It has also been shown to have effects on the central nervous system, including a potential role in anxiety and depression.

Advantages and Limitations for Lab Experiments

1-(4-chloro-2-methylphenoxy)-3-(4-morpholinyl)-2-propanol hydrochloride 118,551 is a useful tool for studying the role of beta-2 adrenergic receptors in various physiological processes. Its selectivity for beta-2 adrenergic receptors allows for specific investigation of their role in these processes, without interfering with other adrenergic receptors. However, it is important to note that the effects of this compound 118,551 may vary depending on the specific animal model and experimental conditions used. Additionally, its use in human studies is limited by its potential side effects and the need for careful dosing.

Future Directions

There are several potential future directions for research on 1-(4-chloro-2-methylphenoxy)-3-(4-morpholinyl)-2-propanol hydrochloride 118,551. One area of interest is the role of beta-2 adrenergic receptors in the central nervous system, including their potential role in anxiety and depression. Additionally, there is interest in investigating the potential therapeutic uses of beta-2 adrenergic receptor antagonists in conditions such as asthma and chronic obstructive pulmonary disease. Finally, there is ongoing research investigating the potential use of this compound 118,551 as a tool for studying the role of beta-2 adrenergic receptors in various physiological processes, including glucose metabolism and cardiac function.

properties

IUPAC Name

1-(4-chloro-2-methylphenoxy)-3-morpholin-4-ylpropan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO3.ClH/c1-11-8-12(15)2-3-14(11)19-10-13(17)9-16-4-6-18-7-5-16;/h2-3,8,13,17H,4-7,9-10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNDKLVHTLDXESP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(CN2CCOCC2)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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